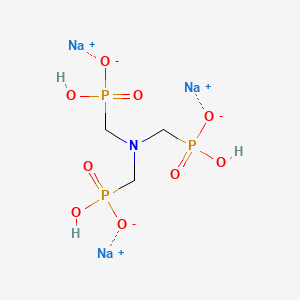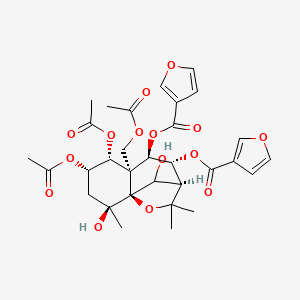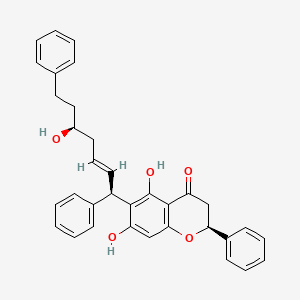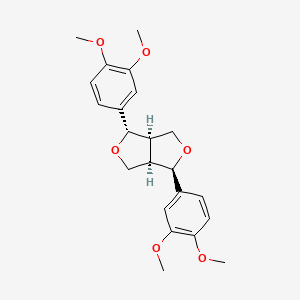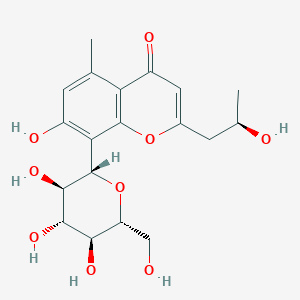
Lepzacitinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lepzacitinib is a small molecule drug that functions as a Janus kinase inhibitor, specifically targeting JAK1 and JAK3. It was initially developed by Aclaris Therapeutics, Inc. and is primarily being investigated for its potential in treating immune system diseases, congenital disorders, and skin and musculoskeletal diseases . The compound has shown promise in clinical trials for conditions such as atopic dermatitis .
Vorbereitungsmethoden
The synthesis of Lepzacitinib involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
For industrial production, the process is scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The final product is then purified using techniques like crystallization or chromatography to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Lepzacitinib undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Lepzacitinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of JAK inhibition on various biochemical pathways.
Biology: Researchers use this compound to investigate the role of JAK1 and JAK3 in cellular signaling and immune response.
Wirkmechanismus
Lepzacitinib exerts its effects by inhibiting the activity of Janus kinase 1 and Janus kinase 3. These kinases are involved in the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By blocking the activity of these kinases, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of immune-related diseases .
Vergleich Mit ähnlichen Verbindungen
Lepzacitinib is unique in its dual inhibition of JAK1 and JAK3, which distinguishes it from other Janus kinase inhibitors that may target only one of these kinases. Similar compounds include:
Tofacitinib: Primarily inhibits JAK3 and is used for rheumatoid arthritis.
Ruxolitinib: Inhibits JAK1 and JAK2, used for myelofibrosis and polycythemia vera.
Baricitinib: Inhibits JAK1 and JAK2, used for rheumatoid arthritis.
Compared to these compounds, this compound’s dual inhibition of JAK1 and JAK3 offers a broader range of therapeutic applications, particularly in dermatological conditions .
Eigenschaften
CAS-Nummer |
2321488-47-3 |
|---|---|
Molekularformel |
C18H21N5O3 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
ethyl 4-[[(3R)-1-(2-cyanoacetyl)piperidin-3-yl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C18H21N5O3/c1-2-26-18(25)14-10-21-17-13(6-8-20-17)16(14)22-12-4-3-9-23(11-12)15(24)5-7-19/h6,8,10,12H,2-5,9,11H2,1H3,(H2,20,21,22)/t12-/m1/s1 |
InChI-Schlüssel |
QQOPOYMFJLUSBI-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC(=O)C1=CN=C2C(=C1N[C@@H]3CCCN(C3)C(=O)CC#N)C=CN2 |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3CCCN(C3)C(=O)CC#N)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




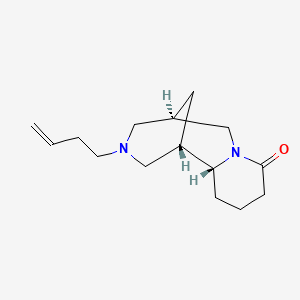
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
